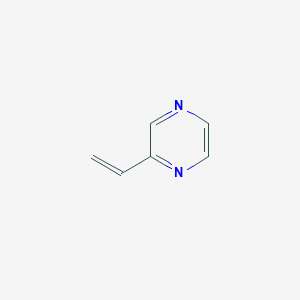

2-Vinylpyrazine

Description

Propriétés

IUPAC Name |

2-ethenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANZWHBYRHQMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194592 | |

| Record name | Vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4177-16-6 | |

| Record name | Vinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4177-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TPK237O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Vinylpyrazine

CAS Number: 4177-16-6

This technical guide provides a comprehensive overview of 2-vinylpyrazine, a heterocyclic aromatic compound with applications in flavor chemistry and potential as a building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and analysis.

Chemical and Physical Properties

This compound, also known as 2-ethenylpyrazine, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4177-16-6 | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.041 g/mL at 25 °C | |

| Boiling Point | 75-77 °C at 30 mmHg; 158-159 °C at 760 mmHg | [2] |

| Flash Point | 60 °C (140 °F) | |

| Refractive Index | n20/D 1.560 | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [2] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Wittig Reaction of Pyrazine-2-carboxaldehyde

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[3][4] In this approach, pyrazine-2-carboxaldehyde would be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form the vinyl group.

Experimental Protocol Outline:

-

Preparation of the Wittig Reagent: The Wittig reagent is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent, followed by deprotonation with a strong base like n-butyllithium or sodium hydride to generate the ylide.[4]

-

Wittig Reaction: The freshly prepared ylide is then reacted with pyrazine-2-carboxaldehyde in an inert solvent (e.g., tetrahydrofuran) at a controlled temperature.

-

Work-up and Purification: The reaction mixture is quenched, and the product, this compound, is extracted and purified using standard techniques such as column chromatography.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Dehydrogenation of 2-Ethylpyrazine

Another potential route is the catalytic dehydrogenation of 2-ethylpyrazine. This method involves passing the vapor of 2-ethylpyrazine over a suitable catalyst at an elevated temperature.

Experimental Protocol Outline:

-

Catalyst Preparation: A heterogeneous catalyst, often a metal oxide or a supported metal (e.g., iron oxide, chromium oxide), is prepared and packed into a reactor tube.

-

Dehydrogenation Reaction: 2-Ethylpyrazine is vaporized and passed through the heated reactor containing the catalyst. The temperature and flow rate are critical parameters to control for optimal conversion and selectivity.

-

Product Collection and Purification: The product stream is cooled to condense the this compound and any unreacted starting material. The desired product is then purified by distillation.

The logical flow of this process is illustrated below:

Caption: Experimental workflow for the synthesis of this compound via dehydrogenation.

Dehydration of 2-(1-Hydroxyethyl)pyrazine

A third approach involves the dehydration of the corresponding alcohol, 2-(1-hydroxyethyl)pyrazine. This is a common method for creating vinyl groups.

Experimental Protocol Outline:

-

Starting Material: 2-(1-Hydroxyethyl)pyrazine can be synthesized by the reaction of 2-methylpyrazine with formaldehyde.

-

Dehydration: The alcohol is heated in the presence of a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or an activated solid catalyst (e.g., alumina), to eliminate a molecule of water.

-

Purification: The resulting this compound is purified from the reaction mixture, typically by distillation.

Analytical Methods

The analysis of this compound, particularly in complex matrices, is commonly performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[5][6]

Typical Experimental Protocol:

-

Sample Preparation: Samples containing this compound may require extraction, such as liquid-liquid extraction or solid-phase microextraction (SPME), to isolate and concentrate the analyte.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Injection: Splitless or split injection depending on the concentration of the analyte.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: Mass spectra are recorded over a suitable mass range (e.g., m/z 35-350) to detect the molecular ion and characteristic fragment ions of this compound.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of pyrazines, especially when dealing with less volatile derivatives or complex liquid samples.[7][8]

Typical Experimental Protocol:

-

Sample Preparation: Samples are typically filtered before injection.

-

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18) is often used.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier (e.g., formic acid), is used in either isocratic or gradient elution mode.

-

Detection: A UV detector is suitable for pyrazines due to their aromatic nature. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.[9]

-

Applications in Research and Drug Development

The pyrazine ring is a significant scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[10][11][12] While specific pharmacological studies on this compound are limited in publicly available literature, its structure presents several possibilities for its application in drug development:

-

As a Building Block: The vinyl group of this compound is a reactive handle that can be used to synthesize more complex molecules through various chemical reactions, such as polymerization, addition reactions, and cross-coupling reactions. This makes it a valuable starting material for the creation of libraries of novel pyrazine derivatives for drug screening.

-

Polymer-Based Drug Delivery: The vinyl group allows for the polymerization of this compound to form poly(this compound). Such polymers could potentially be explored for applications in drug delivery systems, similar to other vinyl-based polymers.

-

Bioactive Moiety: The pyrazine nucleus itself can interact with biological targets through hydrogen bonding and π-stacking interactions.[13] The vinyl group can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for specific proteins.

Further research is needed to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-vinyl pyrazine, 4177-16-6 [thegoodscentscompany.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biosynce.com [biosynce.com]

- 6. Food, Flavors, Fragrances, and Related Compounds: GC-MS Library - Wiley Science Solutions [sciencesolutions.wiley.com]

- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 8. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]

- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylpyrazine, also commonly known as 2-vinylpyrazine, is a heterocyclic aromatic compound with the chemical formula C₆H₆N₂. This pyrazine derivative is of significant interest in various fields, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its chemical structure, characterized by a pyrazine ring substituted with a vinyl group, imparts unique reactivity and properties that are the subject of ongoing research and development. This technical guide provides a comprehensive overview of the chemical structure and established synthetic routes for 2-ethenylpyrazine, complete with detailed experimental insights and quantitative data.

Chemical Structure and Properties

The foundational structure of 2-ethenylpyrazine consists of a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, with a vinyl (-CH=CH₂) group attached at the 2-position.

| Property | Value |

| Molecular Formula | C₆H₆N₂ |

| IUPAC Name | 2-Ethenylpyrazine |

| Synonyms | This compound |

| CAS Registry Number | 4177-16-6 |

| Molecular Weight | 106.13 g/mol |

| Appearance | Liquid |

| Refractive Index (n20/D) | 1.560 |

| Density (at 25 °C) | 1.041 g/mL |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of 2-Ethenylpyrazine.

Caption: Chemical structure of 2-Ethenylpyrazine.

Synthetic Methodologies

The synthesis of 2-ethenylpyrazine can be achieved through several strategic pathways. The most prominent and industrially relevant methods include the condensation of 2-methylpyrazine with formaldehyde and the Wittig reaction of pyrazine-2-carboxaldehyde. An alternative, though less detailed in the literature, is the dehydrogenation of 2-ethylpyrazine.

Condensation of 2-Methylpyrazine with Formaldehyde

This method is analogous to the industrial synthesis of 2-vinylpyridine from 2-picoline and formaldehyde. The reaction proceeds in two main stages: an initial aldol-type condensation to form a 2-(1-hydroxyethyl)pyrazine intermediate, followed by dehydration to yield the desired 2-ethenylpyrazine.

Reaction Scheme:

Caption: Synthesis of 2-Ethenylpyrazine via condensation and dehydration.

Experimental Protocol (Adapted from analogous 2-vinylpyridine synthesis):

-

Step 1: Condensation. 2-Methylpyrazine and an aqueous solution of formaldehyde are reacted in a high-pressure reactor. The reaction is typically carried out at elevated temperatures (e.g., 150-250 °C) and pressures. The molar ratio of 2-methylpyrazine to formaldehyde is a critical parameter to control the formation of the desired monoadduct and minimize side reactions.

-

Step 2: Dehydration. The resulting 2-(1-hydroxyethyl)pyrazine intermediate is then subjected to dehydration. This can be achieved by heating in the presence of a dehydrating agent, such as a strong base (e.g., sodium hydroxide) or an acid catalyst. The dehydration is often performed under reduced pressure to facilitate the removal of water and drive the reaction to completion.

-

Purification. The crude 2-ethenylpyrazine is purified by fractional distillation under reduced pressure.

Wittig Reaction of Pyrazine-2-carboxaldehyde

The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes or ketones. In the context of 2-ethenylpyrazine synthesis, pyrazine-2-carboxaldehyde is reacted with a methylidene phosphorane (a Wittig reagent).

Reaction Scheme:

Caption: Wittig reaction for the synthesis of 2-Ethenylpyrazine.

Experimental Protocol (General Procedure):

-

Preparation of the Wittig Reagent: The methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium bromide or iodide with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Reaction with Pyrazine-2-carboxaldehyde: A solution of pyrazine-2-carboxaldehyde in the same anhydrous solvent is then added dropwise to the freshly prepared ylide solution at a controlled temperature, often at or below room temperature. The reaction mixture is stirred for a period sufficient to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often removed by crystallization or chromatography. The resulting 2-ethenylpyrazine is then purified, typically by column chromatography or distillation.

A study on an arsine-mediated Wittig reaction demonstrated that various aldehydes can be converted to olefins in high yields, often within minutes at room temperature, suggesting that this method can be highly efficient.[1]

Dehydrogenation of 2-Ethylpyrazine

The catalytic dehydrogenation of 2-ethylpyrazine presents a direct route to 2-ethenylpyrazine. This method involves passing the vapor of 2-ethylpyrazine over a suitable catalyst at high temperatures.

Reaction Scheme:

Caption: Dehydrogenation of 2-Ethylpyrazine to 2-Ethenylpyrazine.

Experimental Considerations:

-

Catalyst: The choice of catalyst is crucial for achieving high conversion and selectivity. Catalysts typically used for dehydrogenation of ethylaromatic compounds, such as iron oxides promoted with other metal oxides, could be effective.

-

Reaction Conditions: The reaction is carried out in the gas phase at elevated temperatures, likely in the range of 400-600 °C. The pressure and the flow rate of the reactant over the catalyst bed are important parameters to optimize.

-

Product Separation: The product stream, containing 2-ethenylpyrazine, unreacted 2-ethylpyrazine, and hydrogen gas, is cooled to condense the organic components, which are then separated by distillation.

Detailed experimental protocols and quantitative data for the specific dehydrogenation of 2-ethylpyrazine to 2-ethenylpyrazine are not extensively reported in the readily available literature.

Conclusion

The synthesis of 2-ethenylpyrazine is achievable through well-established organic transformations. The condensation of 2-methylpyrazine with formaldehyde and the Wittig reaction of pyrazine-2-carboxaldehyde represent the most practical and versatile approaches. While the dehydrogenation of 2-ethylpyrazine is a conceptually straightforward alternative, it may require significant process optimization. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the required purity of the final product. The methodologies outlined in this guide provide a solid foundation for the successful synthesis and further application of this important pyrazine derivative.

References

Spectroscopic Profile of 2-Vinylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-vinylpyrazine (also known as 2-ethenylpyrazine). The information presented herein has been compiled from various spectroscopic databases and is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis, drug development, and materials science. This document details the available mass spectrometry and infrared spectroscopy data for this compound, along with generalized experimental protocols for these and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₆N₂ |

| Molecular Weight | 106.13 g/mol |

| Major Fragments (m/z) | 106, 79, 52, 28 |

Data sourced from the NIST Chemistry WebBook.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like this compound.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection : A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorptions for the pyrazine ring and the vinyl group.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic and vinyl) |

| ~1630 | C=C stretch (vinyl) |

| ~1580, ~1480, ~1420 | C=N and C=C stretching (pyrazine ring) |

| ~990, ~930 | =C-H bend (out-of-plane, vinyl) |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, solution). The data is a summary of typical IR absorptions for vinyl and pyrazine moieties.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as this compound, the following FT-IR methods are commonly used:

-

Neat Liquid (Thin Film) :

-

A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

-

The assembly is placed in the spectrometer's sample holder for analysis.

-

-

Attenuated Total Reflectance (ATR) :

-

A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

The IR beam is directed through the crystal, and the sample is analyzed at the point of internal reflection. This method is particularly useful as it requires minimal sample preparation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Data for 2-Ethylpyrazine (Reference Compound)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | s | Pyrazine ring CH |

| ¹H | ~8.4 | s | Pyrazine ring CH |

| ¹H | ~2.8 | q | -CH₂- |

| ¹H | ~1.3 | t | -CH₃ |

| ¹³C | ~158 | Pyrazine ring C-N | |

| ¹³C | ~144 | Pyrazine ring CH | |

| ¹³C | ~142 | Pyrazine ring CH | |

| ¹³C | ~29 | -CH₂- | |

| ¹³C | ~13 | -CH₃ |

Data for 2-ethylpyrazine sourced from PubChem.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, standard pulse programs are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

Quantum Chemical Blueprint for 2-Vinylpyrazine: A Technical Guide

Introduction

2-Vinylpyrazine (also known as 2-ethenylpyrazine) is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are notable for their significant roles as flavor and aroma components in a wide variety of foods and beverages, often formed during thermal processing through Maillard reactions. Beyond its sensory importance, the pyrazine ring is a key structural motif in medicinal chemistry, appearing in numerous pharmacologically active molecules. Understanding the molecular structure, vibrational properties, and electronic characteristics of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological systems, making it a molecule of interest for researchers in food science, materials science, and drug development.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive method for elucidating the fundamental properties of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict geometric parameters, vibrational frequencies (infrared and Raman), electronic properties such as frontier molecular orbitals (HOMO-LUMO), and NMR chemical shifts. This technical guide outlines the theoretical and experimental framework for a comprehensive analysis of this compound, serving as a blueprint for researchers undertaking such an investigation.

Methodologies: A Dual Approach

A thorough characterization of this compound requires a synergistic combination of computational modeling and experimental spectroscopy. The theoretical calculations provide a detailed interpretation of the experimental data.

Computational Protocol: Density Functional Theory (DFT)

The core of the theoretical investigation is geometry optimization and subsequent property calculations using DFT, a method that offers a favorable balance between computational cost and accuracy.

Software: All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

-

Initial Structure: The initial molecular structure of this compound is drawn using a molecular editor and is subjected to a preliminary geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).

-

Geometry Optimization: The structure is then fully optimized in the gas phase without any symmetry constraints. A widely used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), is typically employed as it includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for accurately modeling bond angles.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations yield the theoretical infrared (IR) intensities and Raman activities.

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity.

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts of this compound in a solvent (commonly Chloroform-d, CDCl₃), using a solvation model like the Polarizable Continuum Model (PCM). The calculated isotropic shielding values are then referenced against a standard (Tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shifts.

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the theoretical models.

Sample: High-purity (e.g., >97%) liquid this compound.

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Method: A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy:

-

Instrument: A Fourier Transform Raman (FT-Raman) spectrometer equipped with a near-infrared laser source.

-

Method: The liquid sample is placed in a glass capillary tube.

-

Data Acquisition: The spectrum is recorded in the Stokes region (typically 3500–50 cm⁻¹) using a Nd:YAG laser at 1064 nm for excitation to minimize fluorescence.

NMR Spectroscopy:

-

Instrument: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: A few milligrams of this compound are dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Visualizing the Process and Structure

Diagrams are essential for conceptualizing the workflow and the molecule itself.

Data Presentation and Interpretation

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) are the foundation for all other calculated properties. They provide insight into the planarity and conformation of the pyrazine ring and the vinyl substituent.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | N1–C2 | Value | Bond Angles | C6–N1–C2 | Value |

| C2–C3 | Value | N1–C2–C3 | Value | ||

| C3–N4 | Value | C2–C3–N4 | Value | ||

| N4–C5 | Value | C3–N4–C5 | Value | ||

| C5–C6 | Value | N4–C5–C6 | Value | ||

| C6–N1 | Value | C5–C6–N1 | Value | ||

| C2–C7 | Value | N1–C2–C7 | Value | ||

| C7–C12 | Value | C3–C2–C7 | Value | ||

| C-H (Aromatic) | Avg. Value | C2–C7–C12 | Value |

| | C-H (Vinyl) | Avg. Value | | H-C-H (Vinyl) | Value |

Vibrational Analysis

The comparison between theoretical and experimental vibrational frequencies allows for a precise assignment of the observed spectral bands to specific molecular motions. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations.

Table 2: Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| Value | Value | Value | ν(C-H) aromatic stretch |

| Value | Value | Value | ν(C=C) vinyl stretch |

| Value | Value | Value | ν(C=N) ring stretch |

| Value | Value | Value | ν(C-C) ring stretch |

| Value | Value | Value | β(C-H) in-plane bend |

| Value | Value | Value | γ(C-H) out-of-plane bend |

| Value | Value | Value | Ring puckering/breathing mode |

ν: stretching; β: in-plane bending; γ: out-of-plane bending.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies are critical indicators of chemical reactivity. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | Value |

| E (LUMO) | Value |

| Energy Gap (ΔE) | Value |

NMR Spectral Analysis

Theoretical NMR calculations are invaluable for assigning peaks in experimental spectra, especially for complex molecules.

Table 4: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom No. | Calculated ¹H | Experimental ¹H | Atom No. | Calculated ¹³C | Experimental ¹³C |

|---|---|---|---|---|---|

| H8 | Value | Value | C2 | Value | Value |

| H9 | Value | Value | C3 | Value | Value |

| H10 | Value | Value | C5 | Value | Value |

| H11 | Value | Value | C6 | Value | Value |

| H13 | Value | Value | C7 | Value | Value |

| H14 | Value | Value | C12 | Value | Value |

Conclusion

This technical guide outlines a robust, integrated computational and experimental strategy for the detailed characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. The subsequent validation of these theoretical findings with FT-IR, FT-Raman, and NMR spectroscopy provides a comprehensive understanding of the molecule's physicochemical properties. This knowledge is fundamental for applications ranging from flavor chemistry to the rational design of novel pyrazine-based pharmaceuticals.

Thermal Degradation Profile of Poly(2-vinylpyrazine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scholarly and technical data regarding the thermal degradation profile of poly(2-vinylpyrazine) is exceptionally scarce in publicly available literature. This guide has been constructed by drawing parallels from the extensively studied analogous polymer, poly(2-vinylpyridine) (P2VP), due to the structural and chemical similarities between the pyrazine and pyridine moieties. The information presented herein, particularly quantitative data and degradation pathways, should be considered as an informed projection and requires experimental validation for poly(this compound).

Introduction

Poly(this compound) is a polymer with potential applications in electronics, optoelectronics, and pharmaceuticals, owing to the unique properties of its pyrazine-containing side chains.[1] Understanding the thermal stability and degradation profile of this polymer is critical for determining its processing parameters, service lifetime, and suitability for various applications, especially in the pharmaceutical field where thermal sterilization or processing may be required. This technical guide provides a comprehensive overview of the anticipated thermal degradation behavior of poly(this compound), based on data from its close structural analog, poly(2-vinylpyridine).

Anticipated Thermal Degradation Profile

Based on studies of poly(2-vinylpyridine), the thermal degradation of poly(this compound) is expected to be a complex process. The thermal stability and the temperature of maximum degradation are anticipated to be similar to those of poly(2-vinylpyridine).[2][3] The degradation mechanism is likely influenced by the presence of two nitrogen atoms in the pyrazine ring, which could lead to unique degradation pathways compared to its pyridine counterpart.

Quantitative Data from Analogous Polymer (Poly(4-vinylpyridine))

Due to the absence of specific data for poly(this compound), the following table summarizes the thermal degradation data for poly(4-vinylpyridine) (PVP) under different atmospheres. This data provides a baseline for the expected thermal stability.

| Parameter | Atmosphere | Value | Reference |

| Initial Degradation Temperature | Nitrogen (N₂) | ~400 °C | [4] |

| Temperature of Maximum Degradation Rate | Nitrogen (N₂) | ~420 °C | [4] |

| Initial Degradation Temperature | Air | ~350 °C | [4] |

| Temperature of Maximum Degradation Rate | Air | 350-400 °C | [4] |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal degradation profile of poly(this compound), the following standard techniques, commonly used for analogous polymers, are recommended.[2][4]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material.

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer (e.g., SETARAM SETSYS TG-DTA 16/18 or PerkinElmer Diamond TG/DTA).[4]

-

Experimental Parameters:

-

Data Output: A plot of mass versus temperature (TGA curve) and its derivative (DTG curve), from which the onset of degradation, temperature of maximum degradation rate, and residual mass can be determined.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to study the thermal transitions of a polymer.

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Q200 series DSC).[4]

-

Experimental Parameters:

-

Data Output: A plot of heat flow versus temperature, which reveals thermal transitions such as the glass transition temperature (Tg).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is crucial for identifying the volatile products of thermal degradation.

-

Objective: To separate and identify the chemical components of the degradation products.

-

Methodology: The polymer sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then introduced into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the thermal degradation profile of a polymer like poly(this compound).

Caption: Experimental workflow for thermal degradation analysis.

Proposed Thermal Degradation Pathway

The following diagram presents a proposed thermal degradation pathway for poly(this compound), extrapolated from the known degradation of poly(2-vinylpyridine).[2][3]

Caption: Proposed thermal degradation pathway for poly(this compound).

Conclusion

While direct experimental data on the thermal degradation of poly(this compound) is currently lacking in the scientific literature, a reasonable approximation of its behavior can be inferred from its structural analog, poly(2-vinylpyridine). It is anticipated that poly(this compound) will exhibit a complex degradation profile, with the pyrazine ring playing a key role in the degradation mechanism. For any application requiring thermal processing or exposure to elevated temperatures, it is imperative that the thermal stability of poly(this compound) be experimentally determined using the standard techniques outlined in this guide. This will ensure the material's integrity and performance in its intended application.

References

A Technical Guide to the Solubility of 2-Vinylpyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylpyrazine is a heterocyclic aromatic compound with applications in flavor and fragrance industries, as well as a potential building block in the synthesis of novel pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and quality control. This technical guide provides an overview of the known solubility characteristics of this compound and presents a detailed experimental protocol for determining its solubility in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this guide equips researchers with a robust methodology to generate this critical data in-house.

Qualitative Solubility of this compound

General qualitative solubility information for this compound has been reported in chemical literature and databases. This information provides a preliminary understanding of its behavior in different solvent classes.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Citation |

| Alcohols | Soluble | |

| Methanol | Slightly Soluble | |

| Water | Slightly Soluble | [1] |

An estimated aqueous solubility for this compound has been calculated to be approximately 2.138 x 104 mg/L at 25 °C.[2]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5] This protocol outlines the steps to determine the solubility of this compound, which is a liquid at room temperature, in an organic solvent of interest.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or Gas Chromatograph)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct, undissolved phase of this compound at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Prepare multiple replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the two phases.

-

Alternatively, for faster separation, the samples can be centrifuged at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

-

Filter the collected aliquot through a solvent-compatible syringe filter into a clean vial to remove any remaining micro-droplets of undissolved this compound.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method to determine the concentration of this compound.

-

Analytical Methods for Quantification

1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a suitable method for quantifying this compound due to its aromatic structure, which exhibits strong UV absorbance.[6][7][8][9][10]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific organic solvent by scanning a dilute solution across the UV range.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, saturated solution and use the calibration curve to determine its concentration. The solubility is then calculated by taking the dilution factor into account.

2. Gas Chromatography (GC)

Gas chromatography is a highly sensitive and specific method for the quantification of volatile and semi-volatile organic compounds like this compound.[11][12][13][14][15]

-

Column and Conditions: Select a GC column and temperature program suitable for the analysis of pyrazine derivatives. A common choice is a non-polar or medium-polarity capillary column.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject a fixed volume of each standard into the GC and create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject a known volume of the diluted, saturated solution into the GC. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated considering the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Conclusion

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. 2-vinyl pyrazine, 4177-16-6 [thegoodscentscompany.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scribd.com [scribd.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of 2-Vinylpyrazine from 2-Methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic route for producing 2-vinylpyrazine from 2-methylpyrazine. The primary method detailed is a two-step process involving an initial base-catalyzed condensation with formaldehyde to form the intermediate, 2-(pyrazin-2-yl)ethanol, followed by a dehydration reaction to yield the final product. This document furnishes detailed experimental protocols derived from established analogous syntheses, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to support researchers in the practical application of this synthesis. Alternative synthetic strategies are also briefly discussed to provide a broader context of potential methodologies.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical, flavor, and fragrance industries. Their unique aromatic and electronic properties make them valuable synthons for the development of novel therapeutic agents and functional materials. This compound, in particular, serves as a key monomer for the synthesis of specialty polymers and as a versatile intermediate in organic synthesis. The efficient production of this compound from readily available starting materials is, therefore, a topic of considerable importance. This guide focuses on the most common and accessible method for this transformation: the reaction of 2-methylpyrazine with formaldehyde.

Primary Synthetic Pathway: Condensation and Dehydration

The most widely recognized method for the synthesis of this compound from 2-methylpyrazine is a two-step process that parallels the well-established synthesis of 2-vinylpyridine from 2-picoline. The reaction proceeds via two key stages:

-

Condensation: A base-catalyzed aldol-type condensation of 2-methylpyrazine with formaldehyde to produce the intermediate alcohol, 2-(pyrazin-2-yl)ethanol.

-

Dehydration: The subsequent elimination of water from 2-(pyrazin-2-yl)ethanol to form the desired this compound.

These two steps can be performed sequentially with isolation of the intermediate, or as a "one-pot" procedure.

Reaction Mechanism and Workflow

The overall transformation can be visualized as follows:

Caption: Overall synthetic pathway from 2-methylpyrazine to this compound.

An experimental workflow for a one-pot synthesis is outlined below:

The Pivotal Role of Pyrazine Derivatives in Food Aroma: An In-depth Technical Guide

For Immediate Release

This technical guide delves into the discovery, history, and profound impact of pyrazine derivatives on the flavor profiles of a wide array of thermally processed and fermented foods. موجز for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the formation, sensory properties, and analytical methodologies for these critical flavor compounds.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds renowned for their potent and desirable nutty, roasted, and toasted aromas. Their presence is a hallmark of the complex chemical transformations that occur during the cooking process, primarily through the Maillard reaction and Strecker degradation. The low odor thresholds of these compounds mean they significantly influence the sensory experience of foods such as coffee, cocoa, bread, and cooked meats, even at trace concentrations.[1]

A Historical Perspective on Pyrazine Discovery

The formal scientific journey into understanding pyrazines began in the 19th century, with the first synthesis of a pyrazine compound, initially named "amarone," reported by Laurent in 1844. The designation "pyrazine" was later proposed by Mason and Wolff. A significant milestone in food chemistry was the identification of pyrazines as key contributors to the aroma of roasted foods in the mid-20th century. Early investigations in the 1960s on roasted peanuts, coffee, and potato chips were instrumental in establishing the link between these compounds and characteristic food aromas.[2][3] One of the earliest reports of a pyrazine in a natural product was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis found in fermented soybeans (natto).

Formation Pathways of Pyrazine Derivatives

The majority of pyrazines found in food are not naturally present in the raw ingredients but are formed during processing. The two primary mechanisms for their formation are the Maillard reaction and microbial activity.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars at elevated temperatures, is the principal pathway for pyrazine formation in cooked foods.[4] The reaction proceeds through a series of complex steps, including the formation of α-dicarbonyl compounds, which are crucial intermediates. These intermediates then react with amino acids in a process known as Strecker degradation to produce α-aminoketones. The self-condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the stable, aromatic pyrazine ring.[5] The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, and water activity), dictate the types and concentrations of the resulting pyrazine derivatives.[4]

Microbial Formation

In addition to thermal processing, certain microorganisms are capable of producing pyrazine derivatives during fermentation. This is particularly relevant in foods like fermented soybeans (natto), cocoa beans, and some cheeses. For instance, various species of Bacillus have been shown to produce tetramethylpyrazine and other alkylpyrazines.[6]

Quantitative Data of Pyrazine Derivatives in Foods

The concentration of pyrazine derivatives can vary significantly depending on the food matrix and processing conditions. The following tables summarize the concentrations of key pyrazines in various food products and their corresponding sensory thresholds.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods (µg/kg)

| Pyrazine Derivative | Coffee (Roasted Beans) | Cocoa Powder | Roasted Beef | Bread Crust |

| 2-Methylpyrazine | 1,000 - 10,000+[7] | 4,830 (OAV)[8] | Present[9] | Present[10] |

| 2,5-Dimethylpyrazine | 500 - 7,000[7] | 1,990 - 10,180[11] | Most abundant[9] | 16[8] |

| 2,6-Dimethylpyrazine | 1,200 - 6,000[7] | Present[12] | Present[9] | - |

| 2-Ethylpyrazine | 150 - 800[7] | - | - | - |

| 2-Ethyl-5-methylpyrazine | - | - | Present[9] | - |

| 2,3,5-Trimethylpyrazine | - | 15,010 - 81,390[11] | - | - |

| 2,3,5,6-Tetramethylpyrazine | - | 60,310 - 285,740[11] | - | - |

Table 2: Sensory Thresholds of Selected Pyrazine Derivatives

| Pyrazine Derivative | Odor Threshold (in water, ppb) | Flavor Profile |

| 2-Methylpyrazine | 60,000[13] | Green, nutty, cocoa, musty[13] |

| 2,5-Dimethylpyrazine | 800[13] | Chocolate, roasted nuts, earthy[13] |

| 2,6-Dimethylpyrazine | 200[13] | Chocolate, roasted nuts, fried potato[13] |

| 2-Ethylpyrazine | 6,000[13] | Musty, nutty, buttery, peanut[13] |

| 2-Ethyl-3,5-dimethylpyrazine | 1[13] | Cocoa, chocolate, nutty (burnt almond)[13] |

| 2,3,5-Trimethylpyrazine | 400[13] | Nutty, baked potato, roasted peanut, cocoa[13] |

| 2,3,5,6-Tetramethylpyrazine | 1,000[13] | Weak, nutty, musty, chocolate[13] |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | 0.002 (in water) | Bell pepper, earthy, vegetative[14] |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | 0.001-0.002 (in water) | Asparagus, pea, earthy[15] |

Experimental Protocols for Pyrazine Analysis

The analysis of pyrazine derivatives in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) due to their volatile nature. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and highly effective for extracting these compounds.[16][17]

Detailed Protocol for HS-SPME-GC-MS Analysis of Pyrazines in a Solid Food Matrix (e.g., Roasted Coffee Beans)

1. Sample Preparation:

-

Cryogenically grind roasted coffee beans to a fine, uniform powder. This prevents the loss of volatile compounds due to heating during grinding.[7]

-

Accurately weigh 1-2 grams of the ground coffee into a 20 mL headspace vial.[7]

-

Add a known concentration of a suitable internal standard (e.g., a deuterated pyrazine analogue) to each sample for accurate quantification.[16]

-

Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Extraction:

-

Place the vial in a heating block or autosampler agitator.

-

Equilibration: Incubate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.[18][19]

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-50 minutes) at the same or a slightly different temperature to adsorb the pyrazines.[18][19]

3. GC-MS Analysis:

-

Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC (e.g., 250-270°C) in splitless mode for a short period (e.g., 2-5 minutes) to thermally desorb the analytes onto the analytical column.[16]

-

Gas Chromatography (GC) Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[16]

-

Column: A medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Oven Temperature Program:

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Ion Source Temperature: 230°C.[16]

-

Quadrupole Temperature: 150°C.[16]

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Can be performed in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

4. Data Analysis:

-

Identify pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

Quantify the identified pyrazines by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

Conclusion

Pyrazine derivatives are indispensable to the characteristic and appealing aromas of many of our most enjoyed foods. Their formation, primarily through the Maillard reaction, is a complex process that is influenced by a multitude of factors. A thorough understanding of the discovery, formation pathways, and sensory properties of these compounds is crucial for food scientists aiming to optimize flavor profiles and for researchers exploring their broader biological significance. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these potent flavor molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 12. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazines [leffingwell.com]

- 14. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]

- 15. tdx.cat [tdx.cat]

- 16. benchchem.com [benchchem.com]

- 17. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Vinylpyrazine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Vinylpyrazine is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its reactivity is dominated by the electrophilic nature of the vinyl group, which is activated by the electron-withdrawing pyrazine ring. This guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles, with a particular focus on the Michael addition reaction. Due to a scarcity of direct studies on this compound, this guide leverages data from analogous, well-studied vinyl-substituted heteroaromatics, such as 2-vinylpyridine, to predict and understand its chemical behavior. This document is intended to be a valuable resource for researchers in drug discovery and development, providing theoretical background, practical experimental protocols, and an overview of the potential applications of the resulting pyrazine derivatives.

Introduction to this compound

This compound, also known as 2-ethenylpyrazine, is an aromatic heterocyclic compound. The pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of these electron-withdrawing nitrogen atoms significantly influences the electronic properties of the vinyl substituent, making the β-carbon of the vinyl group highly susceptible to nucleophilic attack. This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of functionalized pyrazine derivatives.[1][2] The pyrazine scaffold itself is a key component in numerous pharmaceuticals, highlighting the importance of its derivatives in drug discovery.[3]

Core Reactivity: The Michael Addition

The primary mode of reactivity of this compound with nucleophiles is the Michael addition , also known as conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final product.

The electron-withdrawing nature of the pyrazine ring polarizes the double bond of the vinyl group, creating a partial positive charge on the β-carbon and making it electrophilic. This facilitates the attack by a wide range of soft and hard nucleophiles.

Reaction Mechanism

The general mechanism for the Michael addition of a nucleophile to this compound is a two-step process:

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl group, breaking the π-bond. The electrons from the π-bond are pushed onto the α-carbon, forming a resonance-stabilized enolate-like intermediate.

-

Protonation: The carbanion intermediate abstracts a proton from the solvent or a proton source to give the final 1,4-adduct.

Reactivity with Different Classes of Nucleophiles

Based on studies of analogous vinyl heteroaromatics, this compound is expected to react with a variety of N-, O-, S-, and C-centered nucleophiles.

N-Centered Nucleophiles (Aza-Michael Addition)

The aza-Michael addition is a powerful tool for the formation of C-N bonds. Primary and secondary amines, as well as other nitrogen-containing heterocycles, are expected to readily add to this compound.

-

Amines: Primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this reaction. The products are 2-(2-aminoethyl)pyrazine derivatives, which are valuable scaffolds in medicinal chemistry.

-

Heterocycles: Nitrogen-containing heterocycles like piperazine and morpholine are also expected to undergo efficient Michael addition.

Table 1: Representative Aza-Michael Additions to Vinyl Heteroaromatics

| Nucleophile | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | 2-Vinylpyridine | 2-(2-Methylaminoethyl)pyridine | ~60-70 | [4] |

| Various Amines | 2-Vinylpyridine | 2-(2-Aminoethyl)pyridines | Moderate to excellent | [4] |

| Piperazine | 2-Chloro-4-vinylpyrimidine | 2-(Piperazin-1-yl)-4-(2-aminoethyl)pyrimidine | Not specified |[4] |

O-Centered Nucleophiles

Alcohols and phenols can act as nucleophiles in the Michael addition to this compound, typically under basic conditions to form the more nucleophilic alkoxide or phenoxide.

-

Alcohols: The addition of alcohols leads to the formation of 2-(2-alkoxyethyl)pyrazine derivatives.

-

Phenols: Phenoxides will similarly add to form 2-(2-phenoxyethyl)pyrazine derivatives.

Table 2: Representative Oxy-Michael Additions to Vinyl Heteroaromatics

| Nucleophile | Substrate | Product | Yield (%) | Reference |

|---|

| Methanol | 2-Vinylpyridine | 2-(2-Methoxyethyl)pyridine | Not specified |[5] |

S-Centered Nucleophiles (Thia-Michael Addition)

Thiols are excellent soft nucleophiles and are expected to react readily with this compound, often under mild, base-catalyzed conditions. The resulting 2-(2-thioethyl)pyrazine derivatives are of interest in medicinal chemistry.

Table 3: Representative Thia-Michael Additions to Vinyl Heteroaromatics

| Nucleophile | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanethiol | 2-Chloro-4-vinylpyrimidine | 2-Chloro-4-(2-(ethylthio)ethyl)pyrimidine | 25 | [4] |

| Thiophenol | 2-Chloro-4-vinylpyrimidine | 2-Chloro-4-(2-(phenylthio)ethyl)pyrimidine | 58 |[4] |

C-Centered Nucleophiles

A variety of carbanions can act as nucleophiles in Michael additions to vinyl heteroaromatics. These reactions are fundamental for C-C bond formation.

-

Enolates: Enolates derived from malonic esters, acetoacetic esters, and other active methylene compounds are expected to add to this compound.

-

Organometallic Reagents: While Grignard and organolithium reagents can sometimes undergo 1,2-addition to the pyrazine ring, under carefully controlled conditions, they can also act as Michael donors.

Table 4: Representative Michael Additions of C-Nucleophiles to Vinyl Heteroaromatics

| Nucleophile | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malonate Esters | 2-Vinylpyridine | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | Not specified | [3] |

| Organolithium Reagents | trans-1,2-di-(2-pyridyl)ethylene | Various 1,2-di(pyridin-2-yl)ethane derivatives | High |[3] |

Experimental Protocols

The following are generalized experimental protocols for the Michael addition of various nucleophiles to this compound, adapted from procedures for analogous vinyl heteroaromatics. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Aza-Michael Addition of an Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent such as ethanol or THF.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by NMR and mass spectrometry.

General Protocol for Thia-Michael Addition of a Thiol

-

Reaction Setup: To a solution of the thiol (1.0 eq) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a catalytic amount of a base (e.g., triethylamine, sodium ethoxide).

-

Addition of Substrate: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Purification and Characterization: Dry, concentrate, and purify the product as described in the aza-Michael addition protocol.

Role in Drug Development

The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antidiabetic agents.[3] The functionalized pyrazine derivatives accessible through nucleophilic addition to this compound represent a rich source of novel chemical entities for drug discovery programs.

The introduction of various nucleophiles allows for the systematic modification of the physicochemical properties of the pyrazine core, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. For example, the incorporation of amine or thiol functionalities can provide sites for further derivatization or for interaction with biological targets.

While specific examples of drugs developed directly from this compound via Michael addition are not prevalent in the public literature, the synthetic utility of this reaction for creating libraries of pyrazine derivatives for high-throughput screening is clear.

Conclusion

This compound is a versatile and reactive building block with significant potential for the synthesis of novel functionalized pyrazine derivatives. Its reactivity is primarily governed by the Michael addition, which allows for the straightforward introduction of a wide range of nucleophiles. While direct and extensive studies on this compound are limited, a strong understanding of its reactivity can be inferred from the well-documented chemistry of analogous vinyl-substituted heteroaromatics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound, particularly in the context of drug discovery and development. Further research into the specific reaction kinetics and substrate scope for this compound is warranted to fully exploit its utility.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

A Theoretical Examination of the Electronic Properties of 2-Vinylpyrazine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 2-Vinylpyrazine (2-ethenylpyrazine). While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in current literature, this document outlines the established methodologies and presents baseline data from the parent molecule, pyrazine, to serve as a foundational reference. The principles and protocols described herein are directly applicable to a dedicated computational analysis of this compound.

The study of electronic properties through computational methods, particularly Density Functional Theory (DFT), is crucial for understanding molecular reactivity, stability, and spectroscopic behavior.[1] For molecules like this compound, which are of interest in flavor chemistry and as building blocks in materials science, these insights can guide synthesis and application.[2]

Computational Methodology: A Standard Protocol

The theoretical investigation of a molecule's electronic properties typically follows a structured workflow, beginning with structural optimization and culminating in the calculation of various electronic and spectroscopic parameters. Density Functional Theory (DFT) is a widely employed method for its balance of accuracy and computational cost.[3]

1.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find its lowest energy conformation. A common and robust approach utilizes the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G* or 6-311++G(d,p).[3] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic structures for a wide range of organic molecules.[2] Frequency calculations are subsequently performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

1.2. Electronic Property Calculations

With an optimized geometry, a series of single-point energy calculations are performed to determine key electronic descriptors. These calculations typically use the same or a higher level of theory as the optimization. The primary outputs include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[5] This is invaluable for predicting non-covalent interactions and reaction sites.

-

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these quantities predict the overall reactivity of the molecule.[4]

1.3. Spectroscopic Analysis

To predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, providing the excitation energy (ΔE), oscillator strength (f), and corresponding absorption wavelength (λ).[6]

The following diagram illustrates the standard workflow for such a theoretical study.

Electronic Properties of Pyrazine: A Baseline Reference

As a proxy for this compound, this section presents data from a theoretical study on the parent pyrazine molecule, calculated using the B3LYP/6-31(d,p) level of theory. These values provide a foundational understanding of the electronic nature of the pyrazine ring system. The addition of a vinyl group is expected to lower the HOMO-LUMO gap due to extended π-conjugation.

2.1. Frontier Molecular Orbitals and Global Reactivity Descriptors

The energies of the frontier orbitals dictate the molecule's electronic behavior and are used to calculate global reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[7]

The relationship between these properties is shown in the diagram below.